molecular formula C19H17N3O3S2 B12126898 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide

2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide

Cat. No.: B12126898
M. Wt: 399.5 g/mol
InChI Key: DYPIDZDKVLAFNW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) family, characterized by a five-membered heterocyclic core with a ketone and thiocarbonyl group. The Z-configuration at the 5-position is stabilized by conjugation with the 2-methoxybenzylidene substituent, while the N'-phenylacetohydrazide moiety extends from the 3-position. The acetohydrazide chain introduces hydrogen-bonding capabilities, critical for molecular interactions in biological systems .

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide

InChI

InChI=1S/C19H17N3O3S2/c1-25-15-10-6-5-7-13(15)11-16-18(24)22(19(26)27-16)12-17(23)21-20-14-8-3-2-4-9-14/h2-11,20H,12H2,1H3,(H,21,23)/b16-11-

InChI Key

DYPIDZDKVLAFNW-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiosemicarbazone Intermediate Formation

A mixture of 2-methoxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol is refluxed for 4–6 hours under acidic conditions (glacial acetic acid, 2 mL). The precipitated thiosemicarbazone intermediate is filtered, washed with cold ethanol, and dried (yield: 82–88%).

Cyclization to 2-Thioxo-1,3-Thiazolidin-4-One

The thiosemicarbazone is cyclized using ethyl chloroacetate (12 mmol) in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol) as a base. The reaction is stirred at 80°C for 8 hours, yielding the 2-thioxo-1,3-thiazolidin-4-one core (65–70% yield).

Key Reaction Parameters:

ParameterValue
SolventDMF
Temperature80°C
CatalystK2CO3
Reaction Time8 hours

Knoevenagel Condensation for Arylidene Formation

The 5-(2-methoxybenzylidene) group is introduced via base- or acid-catalyzed condensation.

Basic Conditions (Piperidine Catalyst)

A mixture of 3-(2-hydrazinyl-2-oxoethyl)-2-thioxo-1,3-thiazolidin-4-one (10 mmol), 2-methoxybenzaldehyde (12 mmol), and piperidine (2 mmol) in ethanol is refluxed for 5 hours. The product precipitates upon cooling and is filtered (yield: 70–75%).

Acidic Conditions (Glacial Acetic Acid)

Alternatively, the reaction is conducted in glacial acetic acid with anhydrous sodium acetate (15 mmol) under reflux for 12–15 hours. This method yields a purer product (82–85%) but requires longer reaction times.

Comparative Analysis of Methods:

ConditionYieldPurity (HPLC)Reaction Time
Basic (Piperidine)70–75%92–94%5 hours
Acidic (AcOH)82–85%96–98%12–15 hours

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.58 (s, 1H, NH), 7.90 (s, 1H, =CH), 7.08–7.52 (m, 9H, Ar-H), 3.44 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

  • IR (KBr) : 3293 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 1143 cm⁻¹ (C-N).

  • ESI-MS : m/z 455.1 [M+H]+ (calculated for C21H19N4O3S2: 455.08).

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile:water = 70:30, 1.0 mL/min).

  • Melting Point : 198–201°C (uncorrected).

Optimization Strategies and Industrial Considerations

Solvent Systems

  • Ethanol-DMF Mixtures : Enhance solubility of intermediates while minimizing side reactions.

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% (e.g., cyclization step completed in 3 hours vs. 8 hours).

Catalytic Innovations

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields to 68–72%.

  • Green Chemistry Approaches : Ionic liquids (e.g., [BMIM]BF4) reduce DMF usage by 50% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism typically involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways .

Antioxidant Properties

The compound demonstrates strong antioxidant activity, which is crucial for combating oxidative stress in cells. This property is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses .

Anticancer Potential

Studies have suggested that thiazolidinone derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation . This makes the compound a candidate for further research in cancer therapeutics.

Case Studies

Several case studies have documented the applications of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazolidinone derivatives, including our compound. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against infections .

Study 2: Antioxidant Activity Assessment

Research conducted by Pharmacological Reports assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results confirmed its ability to reduce oxidative stress markers significantly, supporting its use in formulations aimed at preventing oxidative damage .

Study 3: Cancer Cell Line Studies

In vitro studies involving cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. These findings were published in Cancer Letters, highlighting its potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-phenylacetohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Benzylidene Substituents :
    • Methoxy groups enhance electronic conjugation and solubility, while bulkier groups (e.g., indole) improve target binding but may limit membrane permeability .
  • Acetohydrazide Chain :
    • The N'-phenyl group facilitates π-π interactions with aromatic residues in enzymes (e.g., bacterial topoisomerases), a feature shared with antimicrobial carboxamides .
  • Thiazolidinone Core: The 4-oxo-2-thioxo motif is essential for hydrogen bonding with catalytic residues in biological targets, as seen in antifungal and antihyperglycemic agents .

Biological Activity

The compound 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide is a thiazolidin derivative that exhibits significant biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C20H18N2O4S2
  • Molecular Weight : 414.5 g/mol
  • CAS Number : Not provided in the search results but can be identified through chemical databases.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including protein kinases and enzymes involved in cancer progression. The thiazolidin core structure is known for its pharmacological versatility.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of thiazolidin compounds can inhibit cell proliferation across several cancer cell lines:

  • Cell Lines Tested : Huh7 (liver), Caco2 (colorectal), MDA-MB 231 (breast), HCT116 (colon), PC3 (prostate).

The most active derivatives showed IC50 values below 10 µM against specific cancer cell lines, indicating strong antiproliferative effects. For instance, a related thiazolidin compound exhibited an IC50 of 8 µM against Caco2 cells and 6 µM against HCT116 cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key protein kinases associated with cancer and neurodegenerative diseases:

Kinase IC50 Value (μM) Reference
DYRK1A<10
CK1>10
CDK5/p25<10
GSK3α/β>10

These results suggest that the compound may serve as a lead for developing new inhibitors targeting these kinases.

Study 1: Anticancer Properties

In a study examining the anticancer properties of thiazolidin derivatives, researchers synthesized several compounds and tested their effects on various tumor cell lines. The results indicated that compounds with specific substituents on the thiazolidin ring showed enhanced cytotoxicity compared to others. The presence of a methoxy group was particularly beneficial for activity against breast and colorectal cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that certain thiazolidin derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. This dual mechanism enhances their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidin compounds indicates that modifications at specific positions significantly influence their biological activity:

  • Methoxy Substitution : Enhances anticancer activity.
  • Thiazole Ring Modifications : Essential for cytotoxic effects.

Compounds with electron-donating groups at strategic positions demonstrated improved binding affinity to target proteins, leading to increased inhibitory potency .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide?

The synthesis typically involves:

  • Condensation : Reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Cyclization : Treatment with chloroacetic acid or derivatives to form the thiazolidinone ring .
  • Acetylation : Coupling with N'-phenylacetohydrazide via nucleophilic substitution or amide bond formation . Key parameters include solvent choice (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., acetic acid for condensation) .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Z/E isomerism at the benzylidene double bond .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of thioxo (C=S, ~1200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .

Q. What biological activities have been reported for this compound?

Thiazolidinone derivatives exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .
  • Enzyme Inhibition : Targeting α-glucosidase or tyrosine kinases, with IC50_{50} values in the µM range .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce time (30–60 minutes vs. 6–12 hours) and improve yields by 15–20% .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI) for efficient cyclization .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Multi-Technique Validation : Combine 1^1H-13^13C HSQC and NOESY to assign stereochemistry and detect conformational isomers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .
  • X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the 2-methoxybenzylidene or phenylacetohydrazide groups to assess impact on bioactivity (Table 1) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioxo group for enzyme binding) using molecular docking (AutoDock Vina) .

Table 1 : SAR of Thiazolidinone Derivatives

Substituent PositionModificationBiological Impact
Benzylidene (C5)Methoxy → FluoroIncreased lipophilicity, enhanced antimicrobial activity
Hydrazide (N')Phenyl → PyridylImproved solubility and kinase inhibition

Q. What mechanisms underlie the compound’s anticancer effects?

Proposed pathways include:

  • ROS Induction : Disruption of mitochondrial membrane potential, leading to caspase-3/7 activation .
  • Topoisomerase Inhibition : Intercalation with DNA-topoisomerase complexes, validated via comet assays .
  • PI3K/Akt Pathway Suppression : Western blot analysis shows reduced p-Akt levels in treated cells .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Sensitivity : Degrades rapidly at pH < 3 (stomach-like conditions) but remains stable at pH 7.4 (plasma) for 24 hours .
  • Thermal Stability : Decomposition above 150°C, requiring storage at 4°C in desiccated form .

Q. What computational tools are recommended for predicting drug-likeness?

  • ADMET Prediction : SwissADME for bioavailability radar charts; admetSAR for toxicity profiles .
  • Molecular Dynamics (MD) : GROMACS to simulate binding stability with target proteins (e.g., EGFR) .

Q. How can discrepancies between in vitro and in vivo toxicity data be addressed?

  • Metabolite Profiling : LC-MS/MS to identify hepatotoxic metabolites in rat plasma .
  • Dose Escalation Studies : Adjust formulations (e.g., PEGylation) to reduce nephrotoxicity observed in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.